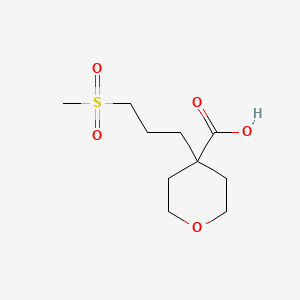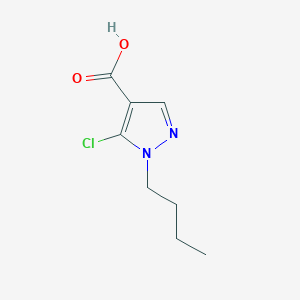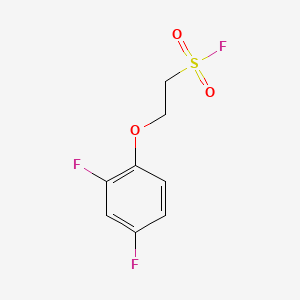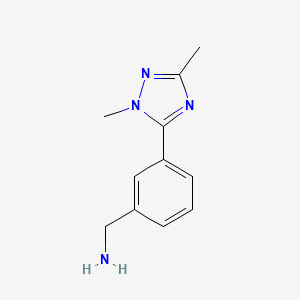
2-(Naphthalen-2-yl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Naphthalen-2-yl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a naphthalene ring attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties, making them valuable in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 2-(Naphthalen-2-yl)azetidine, can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges that require optimization of reaction conditions.
Industrial Production Methods: Industrial production of azetidines often involves ring-opening polymerization of aziridines and azetidines. This method allows for the production of polyamines with various structures and degrees of control . The process involves anionic and cationic polymerization mechanisms, which are tailored to achieve the desired polymer properties.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Naphthalen-2-yl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can introduce various functional groups onto the azetidine ring.
Aplicaciones Científicas De Investigación
2-(Naphthalen-2-yl)azetidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Naphthalen-2-yl)azetidine involves several molecular targets and pathways:
Anti-inflammatory Effects: The compound modulates inflammation by upregulating antioxidant enzymes like superoxide dismutase and catalase, and downregulating pro-inflammatory mediators such as inducible nitric oxide synthase.
Neuroprotection: It exerts neuroprotective effects by inhibiting apoptotic pathways, reducing oxidative stress, and improving mitochondrial function.
Comparación Con Compuestos Similares
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride: Known for its neuroprotective and anti-inflammatory properties.
Azetidine-2-carboxylic acid: A naturally occurring analogue found in sugar beets, used in peptide synthesis.
Uniqueness: 2-(Naphthalen-2-yl)azetidine is unique due to its specific structural features and the presence of the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C13H13N |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
2-naphthalen-2-ylazetidine |
InChI |
InChI=1S/C13H13N/c1-2-4-11-9-12(13-7-8-14-13)6-5-10(11)3-1/h1-6,9,13-14H,7-8H2 |
Clave InChI |
STRXFGZCFATVFO-UHFFFAOYSA-N |
SMILES canónico |
C1CNC1C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13620084.png)
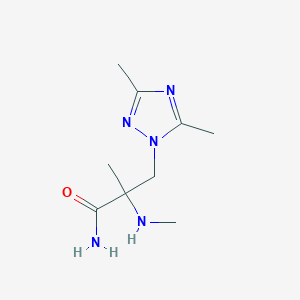
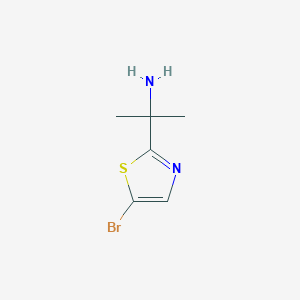
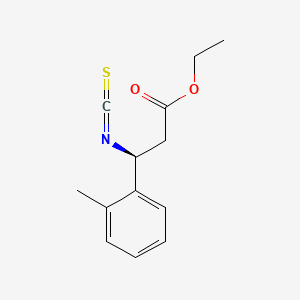


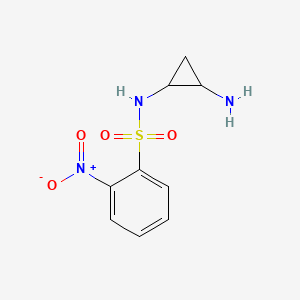
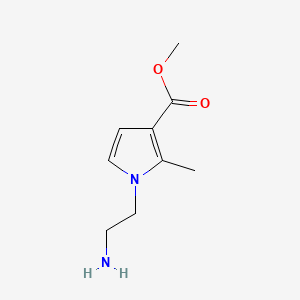
![(E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid](/img/structure/B13620116.png)
